DL-alpha-Tocopherol

Bioavailability Pharmacokinetics Potency equivalence

DL-alpha-Tocopherol (CAS 113085-06-6) is the all-racemic synthetic form of vitamin E, comprising an equimolar mixture of eight stereoisomers including the naturally occurring RRR-α-tocopherol (approximately 12.5% of the mixture). It functions as a physiological membrane-bound antioxidant that protects cell membrane lipids from oxidative damage by free radicals.

Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
CAS No. 113085-06-6
Cat. No. B057034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-alpha-Tocopherol
CAS113085-06-6
Synonymstocopheroxy radical
Molecular FormulaC29H50O2
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
InChIInChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
InChIKeyGVJHHUAWPYXKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, freely soluble in ethanol, miscible in ether
Practically insoluble in water;  freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents

Structure & Identifiers


Interactive Chemical Structure Model





DL-alpha-Tocopherol (CAS 113085-06-6): Understanding the Synthetic Vitamin E Standard for Research and Industrial Applications


DL-alpha-Tocopherol (CAS 113085-06-6) is the all-racemic synthetic form of vitamin E, comprising an equimolar mixture of eight stereoisomers including the naturally occurring RRR-α-tocopherol (approximately 12.5% of the mixture) [1]. It functions as a physiological membrane-bound antioxidant that protects cell membrane lipids from oxidative damage by free radicals [1]. As a viscous pale yellow oil with a molecular formula of C29H50O2 and molecular weight of 430.71 g/mol, it is insoluble in water but soluble in ethanol, chloroform, acetone, ether, and vegetable oils [2]. USP specifications require an assay purity of 96.0–102.0%, and the compound must be stored protected from light due to photosensitivity [3].

Why DL-alpha-Tocopherol Cannot Be Interchanged with Natural d-alpha-Tocopherol or Ester Derivatives Without Adjusting Dose and Analytical Parameters


Although natural RRR-α-tocopherol (d-α-tocopherol) and synthetic DL-α-tocopherol share identical chromanol head groups, their stereochemical composition fundamentally alters their biological handling, analytical behavior, and potency equivalence. DL-α-tocopherol contains eight stereoisomers, of which only the 2R-forms (comprising four isomers) are recognized by the hepatic α-tocopherol transfer protein (α-TTP) for preferential retention and secretion into plasma lipoproteins [1]. The four 2S-stereoisomers are poorly retained and rapidly eliminated, resulting in substantially different bioavailability profiles and dose-response relationships compared to the single-isomer natural form [2]. Furthermore, the unesterified free alcohol form (DL-α-tocopherol) exhibits markedly different stability characteristics versus esterified derivatives such as DL-α-tocopheryl acetate or DL-α-tocopheryl succinate—the latter being far more stable during storage and formulation but lacking in vitro antioxidant activity until hydrolyzed in vivo [3]. These stereochemical and formulation differences mandate that procurement decisions consider not only compound identity but also intended application and required potency adjustments.

Quantitative Comparative Evidence for DL-alpha-Tocopherol Selection: Direct Data Versus Key Analogs


Comparative Bioavailability: Synthetic DL-alpha-Tocopherol Exhibits 0.74× the Potency Equivalence of Natural d-alpha-Tocopherol per mg

DL-α-tocopherol (all-rac-α-tocopherol) requires a higher mass dose to achieve equivalent biological activity compared to natural RRR-α-tocopherol (d-α-tocopherol). According to USP conversion standards and the National Food Safety Risk Assessment Center of China, 1 mg of DL-α-tocopherol is equivalent to 0.74 mg of d-α-tocopherol, representing a 26% reduction in potency per unit mass [1]. This potency differential stems from the stereospecific discrimination by hepatic α-TTP, which preferentially retains the 2R-stereoisomers while rapidly eliminating the 2S-stereoisomers [2].

Bioavailability Pharmacokinetics Potency equivalence

Human Plasma and Erythrocyte Pharmacokinetics: Natural RRR-α-Tocopherol Demonstrates 20% Higher Cmax and Significantly Greater AUC0-96 Than Synthetic All-Rac-α-Tocopherol

In a double-blind randomized crossover study of 12 men administered single 400-mg doses, the natural RRR-α-tocopherol preparation produced significantly higher plasma and erythrocyte concentrations compared to all-rac (DL)-α-tocopherol. Mean plasma α-tocopherol concentrations were greater for RRR than all-rac from 10 to 96 hours post-administration, with significantly higher values at 24 hours (P < 0.05) [1]. The erythrocyte Cmax for RRR (4.8 μg/mL) was 20% greater than that for all-rac (4.0 μg/mL) (P < 0.05) [1]. The AUC0-96 for both plasma and erythrocytes was significantly greater for RRR than for all-rac (P < 0.05), confirming superior overall bioavailability of the natural stereoisomer [1].

Pharmacokinetics Clinical pharmacology Bioavailability

Comparative Biopotency in Animal Models: d-α-Tocopheryl Acetate Is 1.34× More Potent Than dl-α-Tocopheryl Acetate by Liver Storage

A chick tissue-storage bioassay directly compared the potencies of d- and dl- forms of α-tocopherol and their acetate esters. The study found that d,α-tocopheryl acetate was 1.34 times more potent than dl,α-tocopheryl acetate as measured by liver tocopherol content [1]. This 1.34-fold difference aligns closely with the established 1.36:1 biopotency ratio (RRR:all-rac) derived from the rat fetal resorption test, which remains the accepted standard for vitamin E activity comparisons [2]. Notably, the study also found that d- and dl-α-tocopherol (free alcohol forms) were utilized equally as well as their respective acetate esters, indicating that esterification does not impair bioavailability once hydrolyzed [1].

Biopotency Animal nutrition Tissue deposition

Potency Hierarchy Among Vitamin E Derivatives: DL-α-Tocopherol (0.74 Equivalents) Outperforms Its Acetate (0.67) and Succinate (0.60) Esters

Among the DL-α-tocopherol series, the unesterified free alcohol form demonstrates higher potency equivalence than its ester derivatives. According to USP and international food safety standards, 1 mg of DL-α-tocopherol provides 0.74 mg d-α-tocopherol equivalents, compared to only 0.67 mg equivalents for DL-α-tocopheryl acetate and 0.60 mg equivalents for DL-α-tocopheryl acid succinate [1][2]. This represents a 10.4% potency advantage for the free alcohol form over the acetate ester, and a 23.3% advantage over the succinate ester. The free alcohol form is also inherently antioxidant-active in vitro, whereas the acetate ester exhibits no antioxidant activity in DPPH and chemiluminescence assays until hydrolyzed in vivo [3].

Ester derivatives Potency conversion Formulation

In Vitro Antioxidant Activity: DL-α-Tocopherol Demonstrates Concentration-Dependent Radical Scavenging While Acetate Ester Shows No Detectable Activity

Using both chemiluminescence (H2O2-luminol-HRP system) and DPPH stable free radical assays, DL-α-tocopherol exhibited marked, concentration-dependent antioxidant activity, whereas α-tocopherol acetate showed no detectable antioxidant activity in either assay [1]. Mixed tocopherols and Ronoxan MAP also demonstrated antioxidant activity, but the key differentiation lies between free alcohol and esterified forms. The acetate ester's lack of in vitro activity is due to the blocked phenolic hydroxyl group, which is essential for hydrogen atom donation and radical scavenging [2]. This distinction is critical for applications where antioxidant protection is required in the formulation matrix itself, rather than post-ingestion after enzymatic hydrolysis.

Antioxidant activity DPPH assay Formulation analysis

Sow-to-Piglet Transfer Study: Low-Dose Natural Micellized d-α-Tocopherol Achieves Serum Concentrations Equivalent to 3× Higher Dose of Synthetic DL-α-Tocopherol in Feed

A comparative study in sows and piglets evaluated oral micellized natural vitamin E (d-α-tocopherol) versus synthetic vitamin E (DL-α-tocopherol) in feed. Oral supplementation to sows with natural vitamin E as a micellized form at the lowest dose produced serum α-tocopherol concentrations at days 2, 14, and 28 postpartum that were similar to those achieved with a threefold higher dose of the synthetic form in feed [1]. Furthermore, piglets from sows supplemented with the natural micellized form had significantly higher RRR-α-tocopherol stereoisomer proportions (P < 0.001) and lower RRS-, RSS-, and RSR-α-tocopherol stereoisomers at day 39 of age compared to those from sows receiving the synthetic form [1]. This demonstrates that formulation and stereochemistry interact to determine both dose requirements and tissue stereoisomer profiles.

Animal nutrition Stereoisomer distribution Maternal transfer

Recommended Procurement Scenarios for DL-alpha-Tocopherol Based on Quantitative Differentiation Evidence


Analytical Reference Standard for HPLC Method Development and Validation in Food and Dietary Supplement Testing

DL-α-tocopherol serves as the established reference standard for HPLC quantification of vitamin E in oils, fats, and fortified foods. Validated methods employ C18 columns with methanol mobile phase and UV detection at 280 nm, using pure DL-α-tocopherol standard for retention time and calibration curve generation [1]. The USP-specified assay range of 96.0–102.0% purity provides the necessary accuracy for regulatory compliance testing [2]. Importantly, when testing products containing natural d-α-tocopherol, the 0.74 conversion factor must be applied for accurate potency reporting, as established by USP and international food safety authorities [3].

In Vitro Antioxidant Research Requiring Immediate Radical Scavenging Activity in Cell-Free Systems

For studies evaluating antioxidant mechanisms in cell-free systems, topical formulations, or product stability assays, DL-α-tocopherol (free alcohol) provides immediate, concentration-dependent antioxidant activity detectable by DPPH and chemiluminescence assays [1]. This contrasts with ester derivatives such as DL-α-tocopheryl acetate, which exhibit no in vitro antioxidant activity due to the blocked phenolic hydroxyl group [1]. Researchers requiring in vitro antioxidant protection of formulation components should select the free alcohol form over acetate or succinate esters.

Animal Feed and Veterinary Formulations Requiring Cost-Effective Vitamin E Supplementation with Defined Potency

In commercial animal production, DL-α-tocopherol and its acetate ester are widely used due to lower cost and acceptable bioavailability when dosed appropriately. The 1.36:1 biopotency ratio (RRR:all-rac) established by the rat fetal resorption test remains the accepted standard for dose calculations [1]. However, formulation scientists must account for the 1.34× potency differential between d- and dl-α-tocopheryl acetate as measured by liver storage bioassays [2]. Additionally, when micellized delivery systems are unavailable, the 3:1 dose differential observed in sow-piglet transfer studies highlights the importance of optimizing both compound selection and delivery method [3].

Pharmaceutical Formulations Requiring Compounded Potency Where Ester Derivatives Are Contraindicated

In pharmaceutical compounding where ester hydrolysis may be impaired (e.g., patients with pancreatic insufficiency or certain gastrointestinal disorders), the unesterified DL-α-tocopherol offers a potency advantage of 0.74 mg d-α-tocopherol equivalents per mg, compared to only 0.67 mg for the acetate and 0.60 mg for the succinate esters [1]. This 10–23% potency advantage per unit mass may be clinically relevant in high-dose therapeutic applications. However, formulators must implement appropriate packaging under inert gas and protection from light, as the free alcohol form lacks the oxidative stability of the acetate ester [2].

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